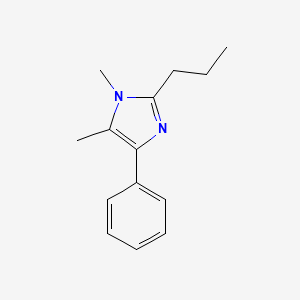
1,5-Dimethyl-4-phenyl-2-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- is a substituted imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of methyl, phenyl, and propyl substituents at specific positions on the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.
Wissenschaftliche Forschungsanwendungen
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- can be compared with other similar imidazole derivatives, such as:
IMIDAZOLE, 1-METHYL-4-PHENYL-2-PROPYL-: This compound has a similar structure but lacks the additional methyl group at the 5-position. It may exhibit different biological activities and chemical reactivity.
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-: This compound lacks the propyl group at the 2-position, which may affect its overall properties and applications.
IMIDAZOLE, 1,5-DIMETHYL-2-PROPYL-: This compound lacks the phenyl group at the 4-position, leading to differences in its chemical and biological behavior.
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1,5-dimethyl-4-phenyl-2-propylimidazole |
InChI |
InChI=1S/C14H18N2/c1-4-8-13-15-14(11(2)16(13)3)12-9-6-5-7-10-12/h5-7,9-10H,4,8H2,1-3H3 |
InChI-Schlüssel |
KQQJSOVHIYTZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(N1C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















